molecular formula C6H10N2OS B172319 1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol CAS No. 161715-27-1

1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol

Cat. No. B172319
M. Wt: 158.22 g/mol
InChI Key: SBRPTNRHTKKATC-UHFFFAOYSA-N
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Patent
US05659043

Procedure details

A 1.5 ml solution of acetonitrile anhydride containing 219 mg of 3-hydroxyazetidine hydrochloride (5) was cooled to 0° C. in the stream of nitrogen, and, to this solution, there were added 0.31 ml of triethylamine and subsequently a 0.3 ml solution of acetonitrile anhydride containing 250 mg of chloroethylisothiocyanate dissolved therein, and the resultant solution was stirred for 30 minutes at the same temperature, and, after left still until it had a room temperature, the solution was further stirred for two hours. Next, dichloromethane was added to the reaction liquid, and the resultant solution was washed with a saturated aqueous solution of potassium carbonate, and, thereafter, the dichloromethane layer was dried with magnesium sulfate, and then was condensed under reduced pressure, and, thus, there was obtained 300 mg (yield: 95%) of 3-hydroxy-1-(1,3-thiazolin-2-yl)azetidine (6) in the form of colorless needle crystal.
[Compound]
Name
solution
Quantity
1.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
acetonitrile anhydride
Quantity
219 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.31 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0.3 mL
Type
reactant
Reaction Step Three
[Compound]
Name
acetonitrile anhydride
Quantity
250 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[OH:2][CH:3]1[CH2:6][NH:5][CH2:4]1.C(N(CC)CC)C.Cl[CH2:15][CH2:16][N:17]=[C:18]=[S:19]>ClCCl>[OH:2][CH:3]1[CH2:6][N:5]([C:18]2[S:19][CH2:15][CH2:16][N:17]=2)[CH2:4]1 |f:0.1|

Inputs

Step One
Name
solution
Quantity
1.5 mL
Type
reactant
Smiles
Name
acetonitrile anhydride
Quantity
219 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.OC1CNC1
Step Two
Name
Quantity
0.31 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
solution
Quantity
0.3 mL
Type
reactant
Smiles
Name
acetonitrile anhydride
Quantity
250 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCN=C=S
Step Four
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the solution was further stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
after left still until it
CUSTOM
Type
CUSTOM
Details
had a room temperature
WASH
Type
WASH
Details
the resultant solution was washed with a saturated aqueous solution of potassium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the dichloromethane layer was dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
condensed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1CN(C1)C=1SCCN1
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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